

(R)-Styrene oxide solubility and stability data

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Compound of Interest		
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An In-depth Technical Guide to **(R)-Styrene Oxide**: Solubility and Stability for Researchers and Drug Development Professionals

This guide provides comprehensive technical information on the solubility and stability of **(R)-Styrene oxide**, a critical chiral intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Understanding its physicochemical properties is paramount for its effective use in research and development.

Physicochemical Properties

(R)-Styrene oxide, also known as (R)-(+)-phenyloxirane or (R)-1,2-epoxyethylbenzene, is a colorless to light yellow liquid. Below is a summary of its key physical and chemical properties.



Property	Value	Reference(s)
CAS Number	20780-53-4	[1][2]
Molecular Formula	C ₈ H ₈ O	[1][2]
Molecular Weight	120.15 g/mol	[1][2]
Appearance	Clear, colorless to light yellow liquid	[1]
Density	1.051 - 1.054 g/mL at 25 °C	[1][3]
Boiling Point	194 °C (at 760 mmHg) 89-90 °C (at 23 mmHg)	[1][4]
Melting Point	-37 °C	[1][4]
Refractive Index (n20/D)	1.534 - 1.535	[1][3]
Optical Rotation ([α]20/D)	+31° to +34° (neat)	[5]
Flash Point	76 - 80 °C (175 °F)	[1][3]
Vapor Pressure	0.3 - <1 mmHg at 20 °C	[6]

Solubility Data

(R)-Styrene oxide exhibits solubility characteristics typical of a molecule with both a nonpolar aromatic ring and a polar epoxide functional group. It is poorly soluble in water but shows high solubility in a wide range of common organic solvents.



Solvent	Quantitative Solubility	Qualitative Description	Reference(s)
Water	3 g/L (0.3 g/100 mL) at 20-25 °C	Slightly soluble, Poorly soluble	[6][7][8]
Chloroform	Data not available	Soluble	[1]
Methanol	Data not available	Completely Soluble	[6]
Ethanol	Data not available	Soluble	[9][10]
Acetone	Data not available	Completely Soluble, Soluble	[6][9][10]
Benzene	Data not available	Completely Soluble, Soluble	[6][9]
Ethyl Ether	Data not available	Completely Soluble	[6]
Carbon Tetrachloride	Data not available	Completely Soluble	[6]
Heptane	Data not available	Completely Soluble	[6]

Stability Profile

(R)-Styrene oxide is a reactive molecule due to the inherent ring strain of the epoxide group. Its stability is significantly influenced by the storage conditions and the presence of other chemical species.

Chemical Stability and Incompatibilities

(R)-Styrene oxide is susceptible to degradation through several pathways:

- Polymerization: The substance can polymerize exothermically, particularly when heated above its flash point or in the presence of initiators such as acids, bases, or certain salts.[8]
 [11] It is unstable and polymerizes readily with compounds possessing a labile hydrogen, such as alcohols and acids.[7][10]
- Incompatibilities: It is incompatible with strong oxidizing agents, acids, and bases.[10][12][13] Contact with these materials can lead to vigorous, exothermic reactions.



Moisture Sensitivity: The compound is sensitive to moisture and can undergo hydrolysis.[10]
 [13]

Hydrolytic Stability

The hydrolysis of styrene oxide is highly pH-dependent. Acidic conditions significantly accelerate the ring-opening reaction. The data below is for racemic styrene oxide, but provides a strong indication of the stability of the (R)-enantiomer.

рН	Half-life (t ₁ / ₂)
3	0.17 hours
7	28 hours
9	40.9 hours
Data reported for racemic styrene-7,8-oxide.[6]	

Storage and Handling

For optimal shelf-life, **(R)-Styrene oxide** should be stored under the following conditions:

- Temperature: Refrigerated temperatures (2-8°C) are recommended.[1] Storage should be below +30°C.[7]
- Atmosphere: Store under an inert gas to prevent degradation from air and moisture.[5]
- Containers: Use tightly sealed, original containers.[11][12] Due to the risk of polymerization
 and pressure buildup, containers should be checked for bulging and vented periodically.[12]
 Avoid brass or copper containers.[12]
- Location: Store in a cool, dry, well-ventilated area away from incompatible materials, heat, and sources of ignition.[11][12]

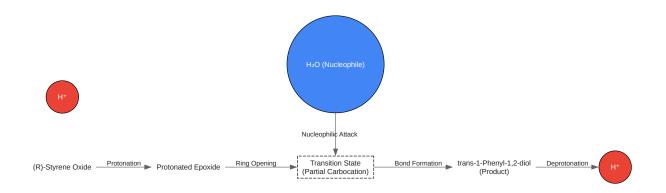
Reaction and Degradation Pathways

Several key chemical and biological pathways involving **(R)-Styrene oxide** are critical for its application and toxicological assessment.



Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide ring is activated by protonation, making it highly susceptible to nucleophilic attack. The reaction proceeds via a mechanism with mixed S_n1 and S_n2 characteristics.[14][15] The nucleophile preferentially attacks the more substituted benzylic carbon, which can better stabilize the partial positive charge that develops in the transition state.[16][17]



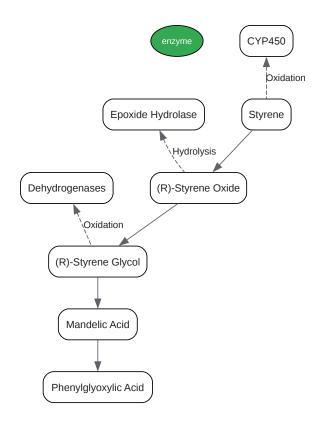
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Caption: Mechanism of acid-catalyzed hydrolysis of **(R)-Styrene oxide**.

Biological Metabolic Pathway

In biological systems, styrene is metabolized primarily by Cytochrome P450 (CYP) enzymes to form styrene oxide.[4] **(R)-Styrene oxide** is a major metabolite and is subsequently detoxified by the enzyme epoxide hydrolase (EH), which catalyzes its hydrolysis to (R)-styrene glycol.[18] [19] This diol can be further oxidized to mandelic acid and phenylglyoxylic acid before excretion.[4][19]





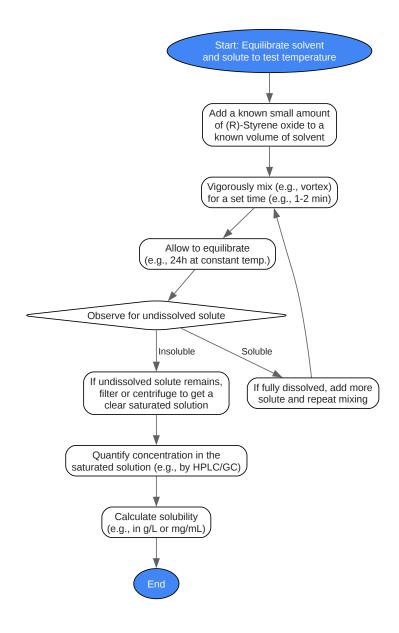
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Caption: Primary metabolic pathway of styrene via (R)-Styrene oxide.

Experimental ProtocolsProtocol for Determination of Solubility

This protocol provides a general method for determining the solubility of **(R)-Styrene oxide** in a given solvent.





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Caption: Workflow for experimental determination of solubility.

Methodology:

- Preparation: Bring the solvent and (R)-Styrene oxide to the desired, constant temperature (e.g., 25 °C).
- Addition: To a known volume of the solvent in a sealed vial, add a small, accurately weighed amount of (R)-Styrene oxide.
- Mixing: Vigorously agitate the mixture for a sufficient time to ensure good mixing.

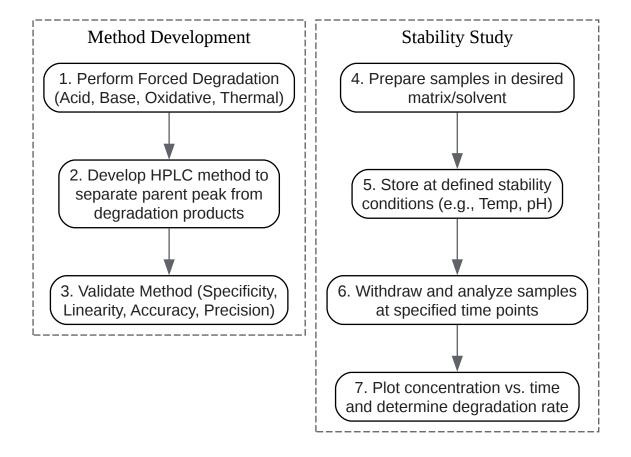


- Equilibration: Allow the mixture to equilibrate at a constant temperature for an extended period (e.g., 24 hours) to ensure a saturated solution is formed if the added amount exceeds the solubility limit.
- Separation: If undissolved (R)-Styrene oxide is present (as a separate phase), carefully separate the saturated solution from the excess solute by filtration (e.g., using a syringe filter) or centrifugation.
- Quantification: Accurately dilute a known volume of the saturated solution and determine the
 concentration of (R)-Styrene oxide using a validated analytical method, such as Gas
 Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[20][21][22]
- Calculation: Calculate the solubility from the determined concentration. The process can be repeated at different temperatures to establish a solubility curve.

Protocol for Stability Assessment (Stability-Indicating HPLC Method)

This protocol outlines the development of an HPLC method to assess the stability of **(R)**-**Styrene oxide** and quantify its degradation over time.





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Caption: Workflow for a stability-indicating HPLC method.

Methodology:

- Forced Degradation Studies: Subject (R)-Styrene oxide to stress conditions to intentionally generate degradation products.[23][24] This typically includes:
 - Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.
 - Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.
 - Oxidation: e.g., 3% H₂O₂ at room temperature.
 - Thermal Stress: e.g., heating the solid or a solution at 80 °C.



- HPLC Method Development: Develop a reverse-phase HPLC method (RP-HPLC) capable of separating the intact (R)-Styrene oxide peak from all generated degradation product peaks and any other impurities.[25] Key parameters to optimize include the column type (e.g., C18), mobile phase composition (e.g., acetonitrile/water gradient), pH, and detector wavelength.[26]
- Method Validation: Validate the analytical method according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[23][26]
- Stability Study Execution:
 - Prepare solutions of **(R)-Styrene oxide** in the desired buffer or solvent system.
 - Store these solutions under the defined stability conditions (e.g., specific pH and temperature).
 - At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
 - Analyze the aliquots using the validated stability-indicating HPLC method to determine the remaining concentration of (R)-Styrene oxide.
- Data Analysis: Plot the concentration of (R)-Styrene oxide versus time. From this data, the
 degradation kinetics (e.g., half-life and rate constant) under each condition can be
 calculated.

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